5-Isopropyl-3-methyl-1H-pyrazole hydrochloride
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Overview
Description
5-Isopropyl-3-methyl-1H-pyrazole hydrochloride is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is a derivative of pyrazole, which is known for its versatility in organic synthesis and medicinal chemistry. Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Mode of Action
Pyrazoles are known to simultaneously donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions . This property can influence their interaction with biological targets.
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Result of Action
One study revealed that a pyrazole derivative displayed superior antipromastigote activity .
Action Environment
The action of 5-Isopropyl-3-methyl-1H-pyrazole hydrochloride can be influenced by environmental factors. For instance, the type of solvent can strongly affect the intermolecular interactions between pyrazole molecules . More polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-methyl-1H-pyrazole hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-3-methyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
5-Isopropyl-3-methyl-1H-pyrazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the development of agrochemicals, dyes, and other industrial products
Comparison with Similar Compounds
Similar Compounds
- 3-Isopropyl-5-methyl-1H-pyrazole
- 5-Methyl-1H-pyrazole
- 3,5-Dimethyl-1H-pyrazole
Uniqueness
5-Isopropyl-3-methyl-1H-pyrazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
5-methyl-3-propan-2-yl-1H-pyrazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c1-5(2)7-4-6(3)8-9-7;/h4-5H,1-3H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNKDXREYPDGRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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